molecular formula C20H13ClN2 B13928114 2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline

2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline

Cat. No.: B13928114
M. Wt: 316.8 g/mol
InChI Key: GWXNWQFSJQGAHQ-UHFFFAOYSA-N
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Description

2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline is an organic compound that features a biphenyl group attached to a quinazoline ring with a chlorine atom at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline typically involves the following steps:

Industrial Production Methods: Industrial production of 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline may involve large-scale application of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline involves its interaction with specific molecular targets:

Properties

Molecular Formula

C20H13ClN2

Molecular Weight

316.8 g/mol

IUPAC Name

4-chloro-2-(4-phenylphenyl)quinazoline

InChI

InChI=1S/C20H13ClN2/c21-19-17-8-4-5-9-18(17)22-20(23-19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H

InChI Key

GWXNWQFSJQGAHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=N3)Cl

Origin of Product

United States

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